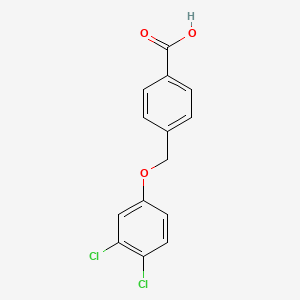

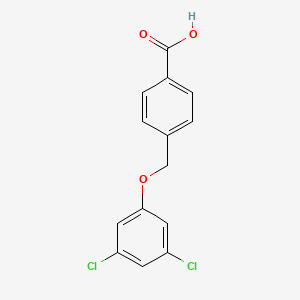

4-(3,4-Dichlorophenoxymethyl)benzoic acid

Overview

Description

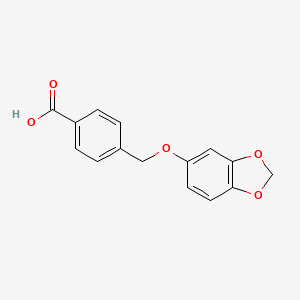

4-(3,4-Dichlorophenoxymethyl)benzoic acid is an organic compound . It consists of a carboxyl group attached to a benzene ring . This compound is a versatile material used in scientific research and exhibits complex properties that make it suitable for various applications, including drug development, organic synthesis, and material science.

Scientific Research Applications

Material Design and Electrophysical Properties

Research has shown the synthesis of new compounds, including 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride. These compounds have been utilized as monomers to obtain new polyarylenephthalides, which are significant for designing materials with unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).

Chemical Reactions and Reagents

The utility of 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds has been explored. These reagents offer advantages in terms of recyclability and reactivity, similar to dichloroiodobenzene, for vicinal halomethoxylation reactions (Yusubov, Drygunova, & Zhdankin, 2004).

Luminescent Properties and Material Synthesis

New 4-benzyloxy benzoic acid derivatives have been employed as ligands for lanthanide coordination compounds. These compounds exhibit varied photophysical properties influenced by electron-releasing or electron-withdrawing substituents, highlighting their potential in material synthesis and luminescent applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Antioxidant Activity

The synthesis of resins with phenolic derivatives and their antioxidant abilities against the generation of 1,4-dioxane hydroperoxide have been researched. These resins exhibit high inhibition ability, with certain resins showing the highest inhibition, indicating their potential as radical scavengers and applications in antioxidation processes (Nonaka et al., 2005).

Anion Recognition

4-(N,N-dimethylamino)benzoic acid has been studied for its remarkable affinity and selectivity towards divalent anions like HPO4 2- and SO4 2-. The findings suggest potential applications in anion recognition and separation processes due to the selectivity of the host towards certain anions (Hou & Kobiro, 2006).

Antimicrobial Properties

The characterization and evaluation of newly synthesized thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid for their in vitro antimicrobial activities have been reported. These compounds show specific antimicrobial activities, indicating their potential as antimicrobial agents, especially against multidrug-resistant infections (Limban et al., 2008).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo free radical reactions, nucleophilic substitution, and oxidation . The compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical pathways, often involving enzymatic reactions .

Result of Action

The compound’s interactions with its targets can lead to various downstream effects, potentially influencing cellular processes and physiological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dichlorophenoxymethyl)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name |

4-[(3,4-dichlorophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-12-6-5-11(7-13(12)16)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBZBSMZGHDZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262952 | |

| Record name | 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149288-42-6 | |

| Record name | 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149288-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,4-Dichlorophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)

![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)

![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)